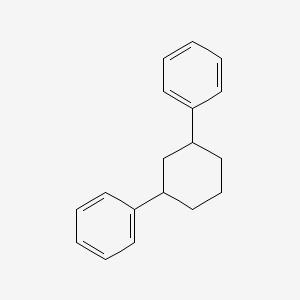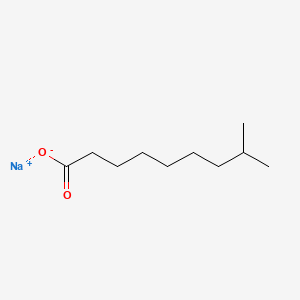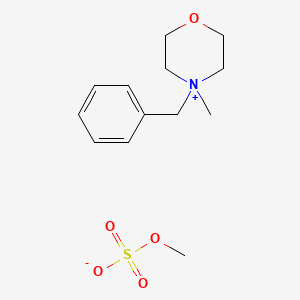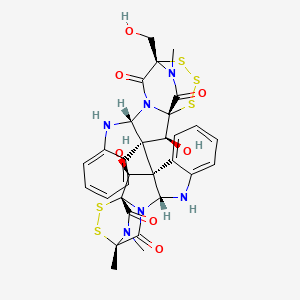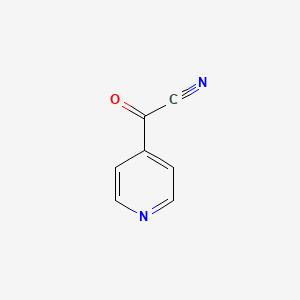
Cholest-5-en-3beta-yl p-butoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-3beta-yl p-butoxybenzoate is a chemical compound with the molecular formula C38H58O3 It is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with p-butoxybenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl p-butoxybenzoate typically involves the esterification of cholesterol with p-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-5-en-3beta-yl p-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-3beta-yl p-butoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studies of esterification and other organic reactions.
Biology: The compound can be used in studies of membrane biology and cholesterol metabolism, given its structural similarity to cholesterol.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a component in formulations for treating cholesterol-related disorders.
Industry: It may be used in the development of new materials, such as liquid crystals or polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of cholest-5-en-3beta-yl p-butoxybenzoate depends on its specific application. In biological systems, it may interact with cell membranes or enzymes involved in cholesterol metabolism. The ester group can be hydrolyzed by esterases, releasing cholesterol and p-butoxybenzoic acid, which can then participate in further biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholest-5-en-3beta-yl p-methoxybenzoate: Similar in structure but with a methoxy group instead of a butoxy group.
Cholest-5-en-3beta-yl p-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Cholest-5-en-3beta-yl 3’,5’-dinitrobenzoate:
Uniqueness
Cholest-5-en-3beta-yl p-butoxybenzoate is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interactions with biological systems. This makes it a valuable compound for specific research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
41484-52-0 |
|---|---|
Molekularformel |
C38H58O3 |
Molekulargewicht |
562.9 g/mol |
IUPAC-Name |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-butoxybenzoate |
InChI |
InChI=1S/C38H58O3/c1-7-8-24-40-30-15-12-28(13-16-30)36(39)41-31-20-22-37(5)29(25-31)14-17-32-34-19-18-33(27(4)11-9-10-26(2)3)38(34,6)23-21-35(32)37/h12-16,26-27,31-35H,7-11,17-25H2,1-6H3/t27-,31+,32?,33-,34?,35?,37+,38-/m1/s1 |
InChI-Schlüssel |
GFMITXRJKIEHCN-ZPNBHVAPSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


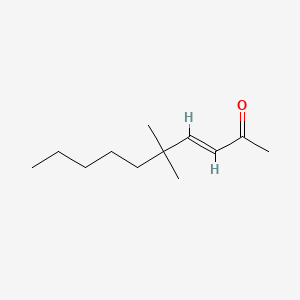
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)

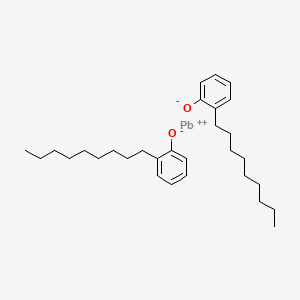
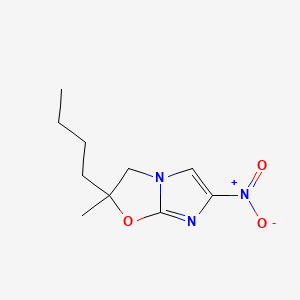
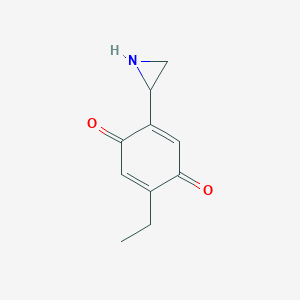
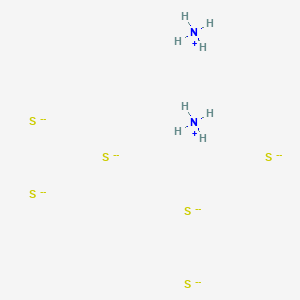
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

